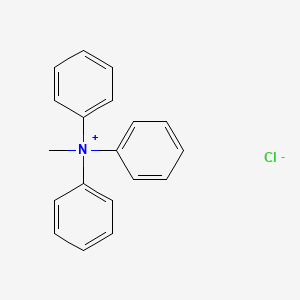

N-Methyl-N,N-diphenylanilinium chloride

Description

N-Methyl-N,N-diphenylanilinium chloride is a quaternary ammonium salt characterized by a central nitrogen atom bonded to a methyl group, two phenyl groups, and a chlorine counterion. Its aromatic substituents likely confer high thermal stability and lipophilicity, distinguishing it from aliphatic or heterocyclic quaternary ammonium salts .

Properties

CAS No. |

112003-21-1 |

|---|---|

Molecular Formula |

C19H18ClN |

Molecular Weight |

295.8 g/mol |

IUPAC Name |

methyl(triphenyl)azanium;chloride |

InChI |

InChI=1S/C19H18N.ClH/c1-20(17-11-5-2-6-12-17,18-13-7-3-8-14-18)19-15-9-4-10-16-19;/h2-16H,1H3;1H/q+1;/p-1 |

InChI Key |

OGGXBSGFTTXROS-UHFFFAOYSA-M |

Canonical SMILES |

C[N+](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3.[Cl-] |

Origin of Product |

United States |

Preparation Methods

Direct Quaternization via Methyl Halides

The most straightforward approach involves the reaction of N,N-diphenylaniline with methyl halides (e.g., methyl chloride or methyl iodide) under controlled conditions. This method leverages the Menschutkin reaction, where a tertiary amine undergoes alkylation to form a quaternary ammonium salt.

Reaction Mechanism

- Nucleophilic Attack : The lone pair on the tertiary nitrogen of N,N-diphenylaniline attacks the electrophilic methyl carbon in the methyl halide.

- Transition State Formation : A pentacoordinate transition state emerges, culminating in halide departure.

- Ion Pair Stabilization : The resultant quaternary ammonium cation pairs with the chloride counterion.

Optimization Parameters

- Solvent Choice : Polar aprotic solvents (e.g., acetonitrile, dimethylformamide) enhance reaction rates by stabilizing ionic intermediates.

- Temperature : Reflux conditions (80–120°C) are typically required for methyl chloride, whereas methyl iodide reacts at lower temperatures (40–60°C).

- Catalysts : Phase-transfer catalysts like tetrabutylammonium bromide improve interfacial reactivity in biphasic systems.

Table 1: Comparative Yields for Methyl Halide-Based Quaternization

| Methylating Agent | Solvent | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|

| CH₃Cl | Acetonitrile | 110 | 24 | 65–70 |

| CH₃I | DMF | 50 | 12 | 85–90 |

Methylation Using Dimethyl Sulfate

Dimethyl sulfate ((CH₃O)₂SO₂), a potent methylating agent, offers higher reactivity compared to methyl halides, enabling milder reaction conditions.

Synthetic Procedure

Schiff Base-Mediated Methylation

Adapted from methodologies in cyclometalated complex synthesis, this approach involves transient Schiff base formation to activate the amine for methylation.

Stepwise Protocol

- Schiff Base Formation : N,N-Diphenylaniline reacts with benzaldehyde in toluene under reflux, forming an imine intermediate.

- Methylation : The Schiff base undergoes quaternization with methyl iodide, followed by acidic hydrolysis (HCl) to regenerate the amine and isolate the chloride salt.

Table 2: Reaction Metrics for Schiff Base Route

| Step | Reagents | Conditions | Yield (%) |

|---|---|---|---|

| Imine Formation | Benzaldehyde, Toluene | Reflux, 4 h | 92 |

| Methylation | CH₃I, K₂CO₃ | 60°C, 8 h | 88 |

| Hydrolysis | 2M HCl | Reflux, 2 h | 95 |

Catalytic Alkylation with Organometallic Catalysts

Inspired by protocols for urea derivatives, this method employs organotin or metal carboxylate catalysts to accelerate methyl group transfer.

Catalytic Cycle

Mechanochemical Synthesis

Emerging as a solvent-free alternative, mechanochemical methods utilize ball milling to drive solid-state reactions between N,N-diphenylaniline and methyl chloride.

Key Findings

- Efficiency : Yields of 75–80% are achieved within 2 hours at 30 Hz milling frequency.

- Sustainability : Eliminates solvent waste, aligning with green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

N-Methyl-N,N-diphenylanilinium chloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.

Reduction: Reduction reactions can convert the compound back to its parent amine.

Substitution: The chloride ion can be substituted with other anions through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

Substitution: Nucleophiles like sodium hydroxide (NaOH) or potassium iodide (KI) are employed.

Major Products Formed

Oxidation: N-Methyl-N,N-diphenylanilinium N-oxide

Reduction: N,N-diphenylaniline

Substitution: N-Methyl-N,N-diphenylanilinium iodide (when using KI)

Scientific Research Applications

N-Methyl-N,N-diphenylanilinium chloride has a wide range of applications in scientific research:

Chemistry: Used as a phase transfer catalyst in organic synthesis.

Biology: Employed in studies involving cell membrane interactions due to its amphiphilic nature.

Medicine: Investigated for its potential use in drug delivery systems.

Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism of action of N-Methyl-N,N-diphenylanilinium chloride involves its interaction with biological membranes. The positively charged nitrogen atom allows the compound to interact with negatively charged components of cell membranes, altering their permeability and function. This property makes it useful in drug delivery and other biomedical applications.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table and analysis compare N-Methyl-N,N-diphenylanilinium chloride with analogous compounds based on substituents, applications, and properties inferred from the evidence:

Key Comparisons

Substituent Effects :

- Aromatic vs. Aliphatic Groups : this compound’s phenyl groups likely enhance π-π stacking interactions and thermal stability compared to aliphatic analogs like Dibehhenyl dimonium chloride (long alkyl chains) or 1-Ethyl-3-methylimidazolium chloride (heterocyclic structure). This makes it more suitable for high-temperature reactions .

- Steric Hindrance : The two phenyl groups may reduce solubility in polar solvents but increase selectivity in catalytic reactions compared to N-benzyl-N,N-dimethylanilinium chloride (single benzyl group) .

Applications :

- Catalysis : Unlike imidazolium ionic liquids (used as green solvents), this compound’s rigid aromatic structure may favor use in asymmetric catalysis or polymer stabilization .

- Surfactant Properties : Dibehhenyl dimonium chloride’s long alkyl chains optimize it for surfactant applications, whereas the diphenyl variant lacks such amphiphilicity .

Toxicity and Handling :

- Quaternary ammonium salts with aromatic groups (e.g., this compound) may exhibit higher toxicity compared to imidazolium salts, which are often biocompatible in green chemistry applications .

Q & A

Basic Research Questions

Q. What are the established synthesis routes for N-Methyl-N,N-diphenylanilinium chloride, and what experimental parameters are critical for high yield?

- Methodological Answer : The compound can be synthesized via quaternization of N-Methyl-N,N-diphenylaniline using methyl chloride or methyl iodide in anhydrous solvents (e.g., dichloromethane or acetonitrile). Key parameters include:

- Reaction temperature : Maintain 40–60°C to avoid side reactions.

- Solvent purity : Use anhydrous conditions to prevent hydrolysis of intermediates .

- Stoichiometry : Excess methyl halide (1.2–1.5 equivalents) ensures complete quaternization .

Q. How can researchers validate the purity of this compound, and what analytical techniques are recommended?

- Methodological Answer :

- HPLC-UV/Vis : Use a C18 column with a mobile phase of acetonitrile/water (70:30) and monitor at 254 nm. Purity >98% is typical for research-grade material .

- Elemental Analysis : Compare experimental C, H, N, and Cl content with theoretical values (C: 70.3%, H: 5.7%, N: 5.4%, Cl: 12.9%) .

- Thermogravimetric Analysis (TGA) : Assess thermal stability; decomposition above 200°C indicates absence of solvent residues .

Advanced Research Questions

Q. How do solvent polarity and counterion selection influence the compound’s stability in catalytic applications?

- Methodological Answer :

- Solvent Effects : Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility but may accelerate degradation via nucleophilic attack. Monitor stability via H NMR over 72 hours in varying solvents .

- Counterion Exchange : Replace chloride with tetrafluoroborate (BF) or hexafluorophosphate (PF) to improve hydrophobicity and thermal stability. Use ion-exchange resins (e.g., Amberlite) and confirm exchange via conductivity measurements .

Q. What experimental strategies resolve contradictions in reported reactivity of this compound in radical initiation studies?

- Methodological Answer :

- Controlled Radical Polymerization (CRP) : Compare initiation efficiency under inert (N) vs. aerobic conditions. Use ESR spectroscopy to detect radical intermediates .

- Kinetic Studies : Conduct time-resolved UV-Vis experiments to track radical formation rates. Contradictions may arise from trace metal impurities (e.g., Fe); include chelating agents (EDTA) in replicates .

Q. How can computational modeling predict the compound’s behavior in supramolecular assemblies, and what force fields are appropriate?

- Methodological Answer :

- Molecular Dynamics (MD) : Use OPLS-AA or CHARMM force fields to simulate interactions with aromatic hosts (e.g., cucurbiturils). Focus on cation-π and van der Waals forces .

- DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to estimate charge distribution and electrostatic potential surfaces .

Application-Focused Questions

Q. What role does this compound play in phase-transfer catalysis (PTC), and how can reaction efficiency be quantified?

- Methodological Answer :

- Catalytic Mechanism : Acts as a cationic phase-transfer agent in biphasic systems (e.g., water/organic). Monitor anion exchange (e.g., Cl ↔ OH) via ion chromatography .

- Efficiency Metrics : Calculate turnover number (TON) and frequency (TOF) in benchmark reactions (e.g., Williamson ether synthesis). Compare with Aliquat 336 (Tricaprylylmethylammonium chloride) as a reference .

Safety and Handling

Q. What are the critical safety protocols for handling this compound in electrophilic substitution reactions?

- Methodological Answer :

- Ventilation : Use fume hoods with ≥100 ft/min face velocity to prevent inhalation of fine particulates .

- Personal Protective Equipment (PPE) : Nitrile gloves (≥8 mil thickness) and polycarbonate safety goggles are mandatory. Avoid latex due to permeability .

- Spill Management : Neutralize with activated carbon or vermiculite; avoid aqueous washes to prevent uncontrolled reactions .

Data Interpretation Challenges

Q. How should researchers address discrepancies in spectroscopic data (e.g., NMR splitting patterns) between synthetic batches?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.